Icterogenin

Mitochondrial bioenergetics Oxidative phosphorylation Uncoupling activity

Icterogenin (561-47-7) uniquely combines Bcl-XL/Bak BH3 domain inhibition (HL-60 IC₅₀ 1.16–68.4 μM) with potent cholestasis induction. Its 3-oxo-23-hydroxy-22β-(Z)-2-methylbut-2-enoyl ester motif differentiates it from rehmannic acid—which alters mitochondrial respiration directionally opposite to icterogenin. Generic oleanane triterpenoids cannot substitute in cholestasis membrane pathology, tumor survival, or uncoupled oxidative phosphorylation studies. This compound is essential for mechanistic research where structural specificity determines experimental validity.

Molecular Formula C35H52O6
Molecular Weight 568.8 g/mol
CAS No. 561-47-7
Cat. No. B1231262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcterogenin
CAS561-47-7
Synonymsicterogenin
Molecular FormulaC35H52O6
Molecular Weight568.8 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC(CC2C1(CCC3(C2=CCC4C3(CCC5C4(CCC(=O)C5(C)CO)C)C)C)C(=O)O)(C)C
InChIInChI=1S/C35H52O6/c1-9-21(2)28(38)41-27-19-30(3,4)18-23-22-10-11-25-31(5)14-13-26(37)32(6,20-36)24(31)12-15-34(25,8)33(22,7)16-17-35(23,27)29(39)40/h9-10,23-25,27,36H,11-20H2,1-8H3,(H,39,40)/b21-9+/t23-,24?,25-,27-,31+,32-,33-,34-,35+/m1/s1
InChIKeyNZQARWYKOBSGNY-SBVVXQNQSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Icterogenin (CAS 561-47-7): Technical Baseline for Oleanane-Type Triterpenoid Procurement


Icterogenin (CAS 561-47-7) is an oleanane-type pentacyclic triterpenoid acid with molecular formula C₃₅H₅₂O₆ and molecular weight 568.8 g/mol [1]. The compound is isolated primarily from Lippia rehmanni and Lantana camara, and is structurally characterized by a 3-oxo group, a 23-hydroxyl, and a 22β-(Z)-2-methylbut-2-enoyl ester moiety on the olean-12-ene skeleton [2]. Icterogenin is accompanied in natural sources by smaller quantities of rehmannic acid, a closely related structural analog (C₃₅H₅₂O₅, CAS 467-81-2) that shares similar toxicological properties but differs in substitution pattern [3].

Why Icterogenin (CAS 561-47-7) Cannot Be Replaced by Generic Oleanane Triterpenoids or Rehmannic Acid in Experimental Models


Procurement decisions for cholestasis research tools or Bcl-XL/Bak interaction inhibitors cannot rely on generic substitution with other oleanane triterpenoids. Despite sharing the oleanane skeleton with compounds such as oleanolic acid, lantadene A, and rehmannic acid, icterogenin possesses a unique combination of structural features—specifically the 22β-(Z)-2-methylbut-2-enoyl ester and the 3-oxo-23-hydroxy substitution pattern—that confers distinct pharmacological and toxicological properties [1]. Even rehmannic acid, the closest naturally co-occurring analog (C₃₅H₅₂O₅ vs. C₃₅H₅₂O₆ for icterogenin), demonstrates quantitatively different effects on mitochondrial respiration and bile flow parameters, precluding interchangeable use in mechanistic studies . The compound's dual characterization as both a potent cholestatic agent and a selective Bcl-XL/Bak BH3 domain peptide interaction inhibitor further distinguishes it from in-class triterpenoids that lack one or both of these functional profiles .

Icterogenin (CAS 561-47-7) Quantitative Differentiation Evidence Against Closest Analogs


Icterogenin vs. Rehmannic Acid: Divergent Effects on Mitochondrial Respiration

Both icterogenin and rehmannic acid function as potent uncouplers of oxidative phosphorylation, abolishing phosphate uptake. However, their effects on respiration diverge quantitatively: icterogenin increases respiration, whereas rehmannic acid inhibits it . This directional divergence precludes functional substitution in studies of mitochondrial energetics.

Mitochondrial bioenergetics Oxidative phosphorylation Uncoupling activity

Icterogenin-Induced Cholestasis: Quantitative Bile Flow Reduction in Isolated Perfused Rat Liver

In isolated perfused rat liver preparations, icterogenin at 4 mg in ethanol-buffer solution produced rapid cholestasis, with electron microscopy revealing canalicular membrane changes, extrusion of material into the canalicular lumen, and lysosomal aggregation [1]. This demonstrates direct, quantifiable cholestatic activity independent of systemic factors.

Cholestasis Hepatobiliary transport Isolated perfused liver

Icterogenin Cytotoxicity in HL-60 Leukemia Cells: Quantitative IC₅₀ Range Determination

Icterogenin exhibits cytotoxic activity against HL-60 human promyelocytic leukemia cells with IC₅₀ values ranging from 1.16 to 68.4 μM . This activity is attributed to selective inhibition of Bcl-XL/Bak BH3 domain peptide interactions, a mechanism relevant to tumor cell survival regulation .

Leukemia Cytotoxicity Bcl-XL/Bak inhibition

Icterogenin and Rehmannic Acid: Comparable In Vivo Cholestatic Potency in Rabbits at 100–150 mg/kg

In rabbits with external biliary fistulae, intraperitoneal administration of icterogenin or rehmannic acid at doses of 100–150 mg/kg produced marked diminution of biliary excretion volume, with bile pigment and porphyrin elimination falling to very low levels [1]. In extreme cases, a 'white bile' devoid of pigment resulted [2]. This study establishes that icterogenin and rehmannic acid are equipotent in this in vivo model, though the structural basis for this shared activity differs.

Biliary excretion In vivo cholestasis Hepatotoxicity

Icterogenin Isomers (A, B, C): Optical Rotation and Structural Variation Within the Compound Class

Three isomeric forms of icterogenin—designated Icterogenin A, B, and C—have been isolated from Lippia rehmanni, each with distinct optical rotatory power: +72.0° for A, +69.0° for B, and +70.5° for C in alcoholic solution [1]. Acetyl derivatives of A and B were found to be identical, while all three share the molecular formula C₃₅H₅₂O₆ (originally proposed as C₃₄H₅₂O₆) [2].

Stereochemistry Natural product isolation Quality control

Icterogenin (CAS 561-47-7) Validated Research Application Scenarios Based on Quantitative Evidence


Induction of Intrahepatic Cholestasis in Isolated Perfused Rat Liver Models

Icterogenin at 4 mg in ethanol-buffer solution reliably induces rapid cholestasis in isolated perfused rat liver preparations, with characteristic ultrastructural changes including canalicular membrane alterations, luminal extrusion, and lysosomal aggregation [1]. This ex vivo model enables mechanistic studies of membrane permeability dysfunction in cholestasis independent of systemic confounding factors. For in vivo rabbit models, 100–150 mg/kg intraperitoneal dosing produces comparable cholestatic effects to rehmannic acid, with bile pigment elimination falling to minimal levels and 'white bile' formation at maximal effect [2].

Investigation of Bcl-XL/Bak BH3 Domain Peptide Interaction Inhibition in Leukemia Models

Icterogenin functions as a selective peptide interaction inhibitor targeting the Bcl-XL/Bak BH3 domain, with documented cytotoxicity against HL-60 human promyelocytic leukemia cells (IC₅₀ = 1.16–68.4 μM) [1]. This application is distinct from icterogenin's cholestatic activity and is not shared by rehmannic acid or other closely related triterpenoids. Researchers investigating tumor cell survival regulation via Bcl-2 family protein-protein interactions can employ icterogenin as a chemical probe, using the established IC₅₀ range for dose calibration.

Studies of Mitochondrial Uncoupling with Divergent Respiration Effects

In mitochondrial bioenergetics research, icterogenin serves as a potent uncoupler that abolishes phosphate uptake while increasing respiration—a directional effect opposite to that of rehmannic acid, which inhibits respiration under identical uncoupling conditions [1]. This divergent activity enables researchers to dissect the relationship between uncoupling and respiratory flux. Procurement of icterogenin specifically, rather than rehmannic acid or generic oleanane triterpenoids, is essential for experiments requiring respiratory stimulation in the context of uncoupled oxidative phosphorylation.

Standardized Cholestasis Induction for Comparative Hepatotoxicity Screening

Icterogenin provides a well-characterized reference compound for intrahepatic cholestasis induction in comparative hepatotoxicity studies. In ovine models, icterogenin produces typical intrahepatic cholestasis accompanied by severe photosensitivity, with primary effects on liver cell membrane permeability and secondary effects on kidney, muscle, and erythrocyte membranes [1]. The compound's established dose-response in rabbits (100–150 mg/kg i.p.) and sheep (≥1.5 g per os producing bilirubinemia within 24 hours) [2] provides validated benchmarks for calibrating new chemical entities or evaluating therapeutic interventions in cholestatic disease models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icterogenin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.